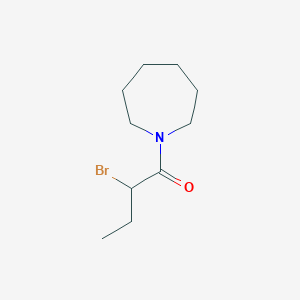

1-(Azepan-1-yl)-2-bromobutan-1-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(azepan-1-yl)-2-bromobutan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18BrNO/c1-2-9(11)10(13)12-7-5-3-4-6-8-12/h9H,2-8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUJYQJQCLSTBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCCCCC1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60657493 | |

| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1172770-52-3 | |

| Record name | 1-(Azepan-1-yl)-2-bromobutan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60657493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Contextualization of Alpha Haloketones in Advanced Organic Synthesis

Alpha-haloketones are a class of organic compounds characterized by a halogen atom positioned on the carbon atom adjacent (the α-position) to a carbonyl group. libretexts.org This structural arrangement imparts a unique reactivity profile that has rendered them invaluable building blocks in the synthesis of complex organic molecules. dntb.gov.uaresearchgate.net The presence of two electrophilic centers—the carbonyl carbon and the α-carbon bearing the halogen—allows for a diverse range of chemical transformations. dntb.gov.ua

The reactivity of α-haloketones is largely dictated by the polarization of the carbon-halogen bond, which is enhanced by the electron-withdrawing nature of the adjacent carbonyl group. This makes the α-carbon highly susceptible to nucleophilic attack, facilitating a variety of substitution reactions. researchgate.net Furthermore, these compounds can undergo elimination reactions to form α,β-unsaturated ketones, which are themselves important synthetic intermediates. nih.gov The versatility of α-haloketones is demonstrated by their widespread use in the synthesis of various nitrogen, sulfur, and oxygen-containing heterocyclic compounds, many of which exhibit significant biological activity. researchgate.netresearchgate.net The general mechanism for the acid-catalyzed α-halogenation of a ketone involves the formation of an enol intermediate, which then reacts with the halogen. researchgate.netresearchgate.net

Significance of Azepane Containing Scaffolds in Chemical Research

The azepane ring, a seven-membered saturated heterocycle containing a nitrogen atom, is a prominent structural motif in a multitude of biologically active compounds and natural products. dntb.gov.uaresearchgate.netnih.gov Its prevalence in medicinal chemistry underscores its importance as a "privileged scaffold," a molecular framework that is capable of binding to multiple biological targets. researchgate.netnih.gov To date, over 20 drugs approved by the FDA contain an azepane moiety, and they are used to treat a wide array of diseases. researchgate.netnih.gov

The pharmacological relevance of azepane derivatives is extensive, with demonstrated activities including anticancer, antimicrobial, anti-Alzheimer's, and anticonvulsant properties. researchgate.netnih.govnih.gov The conformational flexibility of the seven-membered ring allows for optimal binding to various receptors and enzymes. The development of novel synthetic methodologies to access functionalized azepanes remains an active area of research, driven by the continuous search for new therapeutic agents with improved efficacy and reduced toxicity. researchgate.netnih.govnih.gov

Research Trajectories and Objectives Pertaining to 1 Azepan 1 Yl 2 Bromobutan 1 One

Retrosynthetic Analysis and Precursor Identification

A retrosynthetic analysis of the target molecule, this compound, logically disconnects the molecule at key functional groups to identify readily available starting materials. The most apparent disconnection is the carbon-bromine bond at the α-position to the carbonyl group. This suggests a forward synthesis involving the bromination of the corresponding ketone, 1-(azepan-1-yl)butan-1-one.

Another key disconnection involves the amide bond. Cleavage of the C-N bond between the azepane ring and the carbonyl group points to two potential precursor sets: azepane and a 2-bromobutanoyl halide (e.g., 2-bromobutanoyl chloride), or 1-(azepan-1-yl)butan-1-one and a brominating agent. The former approach necessitates the prior synthesis and handling of a potentially unstable α-bromo acyl halide, while the latter, more common approach, focuses on the late-stage introduction of the bromine atom.

Therefore, the primary precursors identified through this analysis are:

1-(Azepan-1-yl)butan-1-one: The direct precursor for α-bromination.

Azepane: A cyclic secondary amine.

Butanoyl chloride or butanoic acid: Precursors for the formation of the amide bond.

A suitable brominating agent: For the introduction of the bromine atom at the α-position.

Direct Halogenation Strategies

The most direct route to this compound involves the α-bromination of the parent ketone, 1-(azepan-1-yl)butan-1-one. This transformation is typically achieved under acidic conditions. masterorganicchemistry.comlibretexts.orglibretexts.org

Bromination Reagents and Reaction Conditions

A variety of reagents and conditions can be employed for the α-bromination of ketones. The choice of reagent often depends on the substrate's reactivity and the desired selectivity.

| Reagent | Conditions | Notes |

| Bromine (Br₂) | Acidic solvent (e.g., acetic acid) | A classic and effective method. The reaction proceeds through an enol intermediate, which is catalyzed by the acid. masterorganicchemistry.comlibretexts.orglibretexts.org |

| N-Bromosuccinimide (NBS) | Acid catalyst (e.g., p-toluenesulfonic acid), often with irradiation (MW) or a radical initiator. | A milder alternative to elemental bromine, often offering better selectivity and easier handling. masterorganicchemistry.comnih.gov |

| Hydrogen Peroxide (H₂O₂)-HBr system | Dioxane | A system that can lead to the introduction of two bromine atoms on a methyl group. organic-chemistry.org |

The reaction mechanism under acidic conditions involves the protonation of the carbonyl oxygen, which facilitates tautomerization to the enol form. masterorganicchemistry.comlibretexts.org This enol then acts as a nucleophile, attacking the electrophilic bromine source to form the α-bromo ketone. masterorganicchemistry.com The rate of halogenation is often dependent on the concentration of the ketone and the acid catalyst, but independent of the halogen concentration, indicating that the formation of the enol is the rate-determining step. libretexts.org

Regioselectivity and Stereochemical Considerations in Alpha-Bromination

For unsymmetrical ketones like 1-(azepan-1-yl)butan-1-one, the regioselectivity of bromination is a critical factor. Under acidic conditions, the reaction typically proceeds through the more stable, more substituted enol, leading to bromination at the more substituted α-carbon. libretexts.org In the case of 1-(azepan-1-yl)butan-1-one, the α-carbon bearing the ethyl group is the site of bromination.

Since the α-carbon becomes a stereocenter upon bromination, the reaction can potentially produce a racemic mixture of enantiomers if the starting material is achiral and no chiral catalyst is used. libretexts.org The formation of the planar enol intermediate leads to the loss of any pre-existing stereochemistry at the α-carbon, and the subsequent attack by bromine can occur from either face of the double bond with equal probability.

Alternative Synthetic Pathways

While direct bromination is a common strategy, alternative pathways can offer advantages in terms of substrate scope or to avoid potential side reactions.

Approaches Involving Amide Formation Preceding Halogenation

This strategy involves first synthesizing the parent amide, 1-(azepan-1-yl)butan-1-one, followed by the α-bromination step as described in section 2.2. The amide itself can be prepared through several standard methods:

From an Acyl Chloride: The reaction of butanoyl chloride with azepane in the presence of a base (like triethylamine (B128534) or pyridine) is a rapid and efficient method for amide formation, often referred to as the Schotten-Baumann reaction. fishersci.itlibretexts.orghud.ac.uk

From a Carboxylic Acid: Direct coupling of butanoic acid with azepane requires an activating agent to convert the carboxylic acid into a better electrophile. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). fishersci.itlibretexts.org

Once the amide is formed, the subsequent α-halogenation can be performed. Recent developments have shown that α-functionalization of amides can be achieved with high chemoselectivity. nih.gov

Utilization of Acyl Halides with Azepane Derivatives

An alternative retrosynthetic disconnection suggests the reaction of an α-bromoacyl halide with azepane. This approach requires the prior synthesis of 2-bromobutanoyl chloride. This can be achieved through the Hell-Volhard-Zelinsky reaction, where butanoic acid is treated with bromine and a catalytic amount of phosphorus tribromide (PBr₃). masterorganicchemistry.com The resulting α-bromo acid can then be converted to the corresponding acyl chloride using a reagent like thionyl chloride (SOCl₂).

The subsequent reaction of 2-bromobutanoyl chloride with azepane would then yield the desired product, this compound. This method is a viable alternative, though it involves the handling of potentially lachrymatory and reactive α-haloacyl halides.

Despite a comprehensive search for "this compound," no specific scientific literature detailing the synthetic methodologies or optimization protocols for this exact compound could be located. The search results did not yield any articles or data directly pertaining to the preparation and purification of this specific molecule.

Information was found for related substances, including precursors such as 2-bromobutan-1-ol (B1282357) and various azepane derivatives, as well as general methods for the synthesis of bromoalkanes and α-bromoketones. However, a direct and explicit description of the synthesis of this compound, including reaction conditions, optimization, and purification, remains unavailable in the public domain based on the conducted search.

Therefore, the requested article focusing solely on the chemical compound “this compound” cannot be generated with the required level of detail and scientific accuracy due to the absence of specific research findings for this molecule.

Nucleophilic Substitution Reactions at the Alpha-Bromo Position

The carbon atom bonded to the bromine is electrophilic due to the electron-withdrawing effects of both the adjacent carbonyl group and the bromine atom. This makes it a prime target for attack by nucleophiles, leading to the displacement of the bromide ion in a nucleophilic substitution reaction. masterorganicchemistry.comfiveable.me The general mechanism involves the attack of a nucleophile on the α-carbon, resulting in the cleavage of the carbon-bromine bond.

Reactivity with Oxygen Nucleophiles

Oxygen-based nucleophiles, such as alkoxides and carboxylates, readily react with α-bromo ketones. For instance, reaction with an alkoxide, like sodium methoxide (B1231860), would be expected to yield 1-(azepan-1-yl)-2-methoxybutan-1-one. These reactions are typically carried out in the corresponding alcohol as a solvent. Similarly, reaction with a carboxylate salt, such as sodium acetate, would produce 1-(azepan-1-yl)-1-oxobutan-2-yl acetate.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Alkoxide | Sodium methoxide | 1-(Azepan-1-yl)-2-methoxybutan-1-one | Methanol (B129727), room temperature or gentle heating |

| Carboxylate | Sodium acetate | 1-(Azepan-1-yl)-1-oxobutan-2-yl acetate | Aprotic polar solvent (e.g., DMF), heating |

Note: Specific experimental data for this compound were not available in the reviewed literature. The conditions are based on general reactivity of α-bromo ketones.

Reactivity with Nitrogen Nucleophiles

Nitrogen nucleophiles, such as ammonia (B1221849) and primary or secondary amines, react with α-bromo ketones to form α-amino ketones. acs.orgorganic-chemistry.org The reaction of this compound with ammonia would yield 2-amino-1-(azepan-1-yl)butan-1-one. The use of primary or secondary amines would result in the corresponding N-substituted α-amino ketones. These reactions are often carried out in a solvent that can dissolve both reactants, and a base may be added to neutralize the HBr formed.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Ammonia | Aqueous or alcoholic ammonia | 2-Amino-1-(azepan-1-yl)butan-1-one | Ethanol (B145695), sealed tube, heating |

| Primary Amine | Methylamine | 1-(Azepan-1-yl)-2-(methylamino)butan-1-one | Aprotic solvent, room temperature or heating |

Note: Specific experimental data for this compound were not available in the reviewed literature. The conditions are based on general reactivity of α-bromo ketones.

Reactivity with Sulfur Nucleophiles

Sulfur nucleophiles are generally potent and readily displace the bromide from the α-position. Thiolates, generated from thiols and a base, react to form α-thio ketones. For example, sodium thiomethoxide would react to give 1-(azepan-1-yl)-2-(methylthio)butan-1-one.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Thiolate | Sodium thiomethoxide | 1-(Azepan-1-yl)-2-(methylthio)butan-1-one | Methanol or ethanol, room temperature |

Note: Specific experimental data for this compound were not available in the reviewed literature. The conditions are based on general reactivity of α-bromo ketones.

Reactivity with Carbon Nucleophiles

Carbon nucleophiles, such as cyanide ions, can also participate in substitution reactions at the α-bromo position. The reaction with potassium cyanide would introduce a cyano group, yielding 2-(azepane-1-carbonyl)butanenitrile. weebly.comaskfilo.com This reaction extends the carbon chain and provides a versatile nitrile group for further transformations.

| Nucleophile | Reagent Example | Expected Product | Typical Conditions |

| Cyanide | Potassium cyanide | 2-(Azepane-1-carbonyl)butanenitrile | Ethanolic or aqueous-alcoholic solution, heating |

Note: Specific experimental data for this compound were not available in the reviewed literature. The conditions are based on general reactivity of α-bromo ketones.

Reductions and Oxidations Involving the Butanone Moiety

The carbonyl group of the butanone moiety can undergo reduction. Common reducing agents like sodium borohydride (B1222165) (NaBH₄) will reduce the ketone to a secondary alcohol, yielding 1-(azepan-1-yl)-2-bromobutan-1-ol. masterorganicchemistry.comyoutube.com It is important to note that NaBH₄ is generally not strong enough to reduce the amide bond within the azepane ring. The reaction is typically performed in an alcoholic solvent like methanol or ethanol at cool to ambient temperatures.

| Reaction Type | Reagent | Expected Product | Typical Conditions |

| Reduction | Sodium borohydride (NaBH₄) | 1-(Azepan-1-yl)-2-bromobutan-1-ol | Methanol or ethanol, 0°C to room temperature |

Note: Specific experimental data for this compound were not available in the reviewed literature. The conditions are based on general reactivity of ketones.

Oxidation of the butanone moiety is less common as the ketone is already in a relatively high oxidation state. Strong oxidizing agents under harsh conditions could potentially cleave the carbon-carbon bonds of the butanone chain, but such reactions are generally not synthetically useful.

Rearrangement Reactions

A significant reaction pathway for α-halo ketones in the presence of a base is the Favorskii rearrangement. adichemistry.com When treated with a strong base, such as an alkoxide, this compound, which possesses an acidic proton at the α'-position (the carbon adjacent to the carbonyl on the azepane side), can undergo this rearrangement. The mechanism involves the formation of a cyclopropanone (B1606653) intermediate, which is then opened by the nucleophilic base. If sodium methoxide is used as the base, the final product would be a methyl ester of a rearranged carboxylic acid, specifically methyl 1-(azepan-1-ylcarbonyl)cyclopropanecarboxylate, which would likely rearrange further to a more stable product. The exact structure of the final product can depend on the reaction conditions and the stability of the intermediate carbanions.

| Reaction Name | Reagent | Expected Product Type | General Mechanism |

| Favorskii Rearrangement | Sodium methoxide | Carboxylic acid ester | Formation of a cyclopropanone intermediate followed by nucleophilic attack and ring-opening |

Note: Specific experimental data for the Favorskii rearrangement of this compound were not available in the reviewed literature. The expected product is based on the general mechanism of this rearrangement.

Favorskii-Type Rearrangements

The Favorskii rearrangement is a hallmark reaction of α-halo ketones possessing at least one acidic α'-proton, proceeding in the presence of a base to yield carboxylic acid derivatives, often with skeletal reorganization. chemistry-reaction.comadichemistry.com For this compound, the reaction is initiated by the abstraction of a proton from the C3 position (the α'-carbon) by a base, such as an alkoxide or hydroxide (B78521), to form an enolate. This is followed by an intramolecular SN2 attack of the enolate on the C2 carbon, displacing the bromide and forming a highly strained cyclopropanone intermediate. chemistry-reaction.comwikipedia.org

In the classical Favorskii rearrangement of ketones, this intermediate is then attacked by a nucleophile (e.g., hydroxide or alkoxide) at the carbonyl carbon. Subsequent cleavage of one of the internal C-C bonds of the three-membered ring leads to a carbanion, which is then protonated to give the rearranged product. adichemistry.com

For an α-bromo amide, this pathway is often referred to as an aza-Favorskii rearrangement. nih.gov The attack of a nucleophile on the cyclopropanone intermediate derived from this compound would lead to the cleavage of the C2-C3 bond, which is generally favored as it produces a more stable primary carbanion at C3. Protonation would ultimately yield a rearranged product, such as an N-substituted 2-ethyl-azepane-1-carboxamide derivative. Since the parent compound is acyclic, the reaction results in a skeletal isomer rather than the ring contraction seen with cyclic α-halo ketones. wikipedia.org

Other Skeletal Rearrangements Induced by the Alpha-Bromo Ketone Structure

Beyond the classic Favorskii pathway, the α-bromo amide moiety is susceptible to other skeletal rearrangements, particularly under conditions where the standard mechanism is disfavored or when specific catalysts are introduced. nih.govresearchgate.net

One related transformation is the quasi-Favorskii rearrangement, which occurs with α-halo ketones that lack enolizable α'-protons. wikipedia.org While this compound possesses such protons, its derivatives, where the C3 is fully substituted, would be expected to follow this alternative path.

Recent studies on amide chemistry have revealed a variety of rearrangements that proceed through C-N or C-C bond cleavage, often catalyzed by transition metals or promoted by strong bases or Lewis acids. nih.govnih.gov For instance, under certain catalytic conditions, N-benzyl amides can undergo a 1,2-acyl migration cascade initiated by deprotonation at the benzylic position. researchgate.net While not directly applicable to the ethyl group in the target molecule, this illustrates the potential for rearrangements involving the amide framework itself under specific activating conditions.

The following table illustrates potential rearrangement pathways applicable to α-halo amides like this compound.

| Rearrangement Type | Required Conditions | Potential Product from this compound |

| Aza-Favorskii | Base (e.g., NaOMe, NaOH) | N-(1-carboxypropyl)azepane derivative |

| Quasi-Favorskii | Base; No α'-protons (on derivatives) | Rearranged amide product via a zwitterionic intermediate |

| Acyl Migration | Specific catalysts (e.g., t-BuOK), specific substrates | Isomeric amides (less likely for this specific substrate) |

Cyclization Reactions Utilizing this compound as a Precursor

The C2-bromo substituent serves as an excellent electrophilic handle for the construction of various heterocyclic systems. The α-bromo amide can act as a building block, reacting with a wide range of binucleophiles to generate rings of different sizes. nih.gov These reactions typically proceed via an initial SN2 displacement of the bromide followed by a subsequent intramolecular condensation or cyclization step.

For example, reaction with thiourea (B124793) is a common method for constructing aminothiazole rings. researchgate.net Similarly, reaction with other 1,2- or 1,3-dinucleophiles can lead to a variety of five-, six-, or seven-membered heterocycles. The versatility of α-bromo amides in forming C-N, C-O, and C-S bonds makes them valuable precursors in heterocyclic synthesis. nih.gov

Furthermore, radical cyclization provides another powerful route to cyclic structures. As discussed in the following section, the generation of an α-acyl radical at the C2 position can be followed by intramolecular addition to an unsaturated bond, if present within the molecule, to form β- or γ-lactams. beilstein-journals.org

The table below outlines some potential cyclization reactions starting from this compound.

| Nucleophile/Reagent | Resulting Heterocyclic System |

| Thiourea | 2-Amino-4-ethyl-5-(azepan-1-yl)thiazole derivative |

| 2-Aminothiophenol | 1,4-Benzothiazepine derivative |

| Ethylenediamine | 1,4-Diazepine derivative |

| Hydrazine | Dihydro-1,2,4-triazine derivative |

Radical-Mediated Transformations and Photochemistry

The carbon-bromine bond in this compound is susceptible to homolytic cleavage under both radical and photochemical conditions, opening up another dimension of reactivity. nih.gov

Radical-Mediated Transformations Treatment with a radical initiator, such as azobisisobutyronitrile (AIBN), in the presence of a radical mediator like tributyltin hydride (Bu₃SnH), is expected to generate an α-amido-ketyl radical at the C2 position. chadsprep.com This radical intermediate can then undergo several transformations:

Reductive Dehalogenation: The radical can be quenched by a hydrogen atom donor (e.g., Bu₃SnH) to afford the debrominated product, 1-(azepan-1-yl)butan-1-one.

Intermolecular Addition: The radical can add to external π-systems like alkenes or alkynes, forming a new C-C bond, which is a powerful tool for carbon chain extension.

Intramolecular Cyclization: As mentioned previously, if the azepane ring or another part of the molecule were to contain an unsaturated moiety, a 5-exo or 6-endo radical cyclization could occur, leading to bicyclic lactam structures. nih.govbeilstein-journals.org

Photochemistry Photochemical activation provides an alternative method for initiating radical reactions. Irradiation with UV light can induce cleavage of the C-Br bond. fiveable.me The resulting radical pair can then follow pathways similar to those initiated by chemical reagents.

Additionally, the photo-Favorskii reaction is a known photochemical process for α-halo ketones, which proceeds through a triplet diradical intermediate. wikipedia.org This offers a light-mediated alternative to the base-induced rearrangement. Photochemical methods can also promote C-H amination at other positions within the molecule under specific conditions, for instance using N-haloimides, highlighting the diverse reactivity of amides under irradiation. nih.gov

The following table summarizes potential radical and photochemical transformations.

| Reaction Type | Conditions | Expected Outcome |

| Radical Reduction | Bu₃SnH, AIBN | 1-(Azepan-1-yl)butan-1-one |

| Radical C-C Coupling | Alkene, Radical Initiator | Addition product |

| Photochemical C-Br Cleavage | UV Irradiation | α-Amido-ketyl radical formation, leading to reduction or coupling |

| Photo-Favorskii Reaction | UV Irradiation, Base | Rearranged amide product |

Derivatization Strategies and Synthetic Utility of 1 Azepan 1 Yl 2 Bromobutan 1 One

Access to Beta-Ketoesters, Enaminones, and Related Structures

The α-bromo ketone functionality is a powerful tool for carbon-carbon and carbon-nitrogen bond formation, enabling access to a variety of important carbonyl compounds.

Beta-Ketoesters:

One of the fundamental transformations of α-bromo ketones is their conversion into β-ketoesters. This is typically achieved through nucleophilic substitution of the bromide by an enolate or a synthetic equivalent. For 1-(Azepan-1-yl)-2-bromobutan-1-one, reaction with the enolate of an ester, such as ethyl acetate, generated in situ with a suitable base like lithium diisopropylamide (LDA), would yield the corresponding β-ketoester. This transformation effectively extends the carbon chain and introduces a valuable synthetic handle for further modifications.

A plausible reaction involves the Reformatsky reaction, where treatment of the α-bromo ketone with an α-bromoester in the presence of zinc metal leads to the formation of a β-hydroxy ester, which can then be oxidized to the target β-ketoester.

Enaminones:

The synthesis of enaminones from this compound can be envisioned through a two-step sequence. The first step involves the nucleophilic substitution of the bromide with a primary or secondary amine to form an α-amino ketone. This reaction is a common application of α-halo ketones in the synthesis of nitrogen-containing compounds. youtube.com

The resulting α-amino ketone can then undergo various transformations to yield enaminones. For instance, condensation with a 1,3-dicarbonyl compound, often catalyzed by acids or metal salts, would furnish the desired enaminone structure. rsc.org Enaminones are highly valuable intermediates in their own right, serving as precursors for a wide array of heterocyclic compounds and are found in many biologically active molecules. nih.gov

Table 1: Potential Synthesis of β-Ketoesters and Enaminones

| Starting Material | Reagent(s) | Product Type | Plausible Product Structure |

|---|---|---|---|

| This compound | 1. LDA, Ethyl acetate; 2. H₃O⁺ | β-Ketoester | 1-(Azepan-1-yl)-2-(ethoxycarbonyl)butan-1-one |

| This compound | 1. Benzylamine; 2. Acetylacetone, p-TsOH | Enaminone | (Z)-4-(1-(azepan-1-yl)-1-oxobutan-2-ylamino)pent-3-en-2-one |

Synthesis of Heterocyclic Compounds

The α-bromo ketone unit is a cornerstone in the synthesis of numerous heterocyclic systems. Its ability to provide a two-carbon electrophilic fragment makes it an ideal partner in cyclocondensation reactions.

The structure of this compound contains both a nucleophilic nitrogen (within the azepane ring, though its nucleophilicity is reduced by the acyl group) and an electrophilic carbon (α to the bromine). This setup suggests the potential for intramolecular reactions to form fused heterocyclic systems. While direct intramolecular N-alkylation might be sterically disfavored, modifications of the molecule could facilitate such cyclizations.

More plausibly, the compound can be used to construct fused systems where the azepane is appended to another ring formed via the α-bromo ketone moiety. For instance, strategies involving an initial reaction at the α-bromo ketone site followed by a cyclization that incorporates the azepane nitrogen could lead to novel fused heterocycles. Research into acyl-transfer annulations of heteroaryl ketones demonstrates that N-fused heterocycles can be synthesized through spirocyclic intermediates, a strategy that could potentially be adapted. nih.gov

The synthesis of five- and six-membered aromatic heterocycles is a well-documented application of α-halo ketones.

Oxazoles: The Robinson-Gabriel synthesis is a classic method for preparing oxazoles. nih.gov This reaction involves the cyclodehydration of a 2-acylamino-ketone. To apply this to this compound, a two-step process would be required. First, substitution of the bromide with an amide anion (e.g., from benzamide (B126) and a base) would yield the necessary 2-acylamino-ketone intermediate. Subsequent treatment with a dehydrating agent like sulfuric acid or phosphorus oxychloride would then furnish the corresponding substituted oxazole.

Thiazoles: The Hantzsch thiazole (B1198619) synthesis is arguably the most direct and common application for α-bromo ketones in heterocycle formation. rsc.orgscribd.com This reaction involves the condensation of an α-halo ketone with a thioamide-containing compound, such as thiourea (B124793) or a substituted thioamide. Reacting this compound with thiourea in a suitable solvent like ethanol (B145695) would directly yield a 2-amino-4-substituted thiazole bearing the azepane-butanone side chain. This method is known for its efficiency and high yields.

Pyrazines: Pyrazines can be synthesized from α-halo ketones, typically through the intermediacy of an α-amino ketone. Reaction of this compound with ammonia (B1221849) would produce the corresponding α-amino ketone. The self-condensation of two molecules of this intermediate, followed by oxidation, leads to the formation of a symmetrically substituted pyrazine. This dimerization is a standard route to 2,5-disubstituted pyrazines.

Table 2: Heterocyclic Synthesis from this compound

| Target Heterocycle | Key Reaction | Reagent(s) |

|---|---|---|

| Oxazole | Robinson-Gabriel Synthesis | 1. Benzamide, NaH; 2. H₂SO₄ |

| Thiazole | Hantzsch Thiazole Synthesis | Thiourea, Ethanol |

| Pyrazine | Dimerization of α-amino ketone | 1. NH₃; 2. [O] (e.g., air) |

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

While specific examples detailing the use of this compound in the total synthesis of complex natural products or pharmaceuticals are not prominent in the literature, its constituent parts are features of many biologically active compounds. The azepane ring is a structural motif in a variety of natural products and bioactive molecules, including the protein kinase inhibitor Balanol. The development of synthetic methods for azepane derivatives is driven by their presence in compounds with antidiabetic, anticancer, and antiviral properties.

The α-halo ketone functionality is also a crucial building block in medicinal chemistry. For example, α-chloro and α-bromo ketones are key intermediates in the synthesis of several HIV protease inhibitors. The ability to readily introduce this functional group allows for the construction of complex molecular architectures.

Therefore, this compound represents a potentially valuable, pre-functionalized building block. It combines the desirable azepane scaffold with a versatile electrophilic handle (the α-bromo ketone), making it an attractive starting point for the synthesis of novel and complex molecules aimed at biological screening and drug discovery.

Development of Chemical Libraries Based on the Azepane-Butanone Scaffold

The creation of chemical libraries for high-throughput screening is a cornerstone of modern drug discovery. The 1-(azepan-1-yl)-butanone scaffold is well-suited for this purpose due to the synthetic tractability of the α-bromo ketone. The bromine atom serves as a convenient point for diversification.

A library can be rapidly assembled by reacting this compound with a diverse set of nucleophiles in a parallel synthesis format. This approach allows for the introduction of a wide range of functional groups and structural motifs at the 2-position of the butanone chain. The azepane ring itself is a desirable feature, as seven-membered rings are increasingly recognized for their potential in developing novel therapeutics that explore new regions of chemical space.

Table 3: Potential Library Generation from the Azepane-Butanone Scaffold

| Reactant Class | Functional Group Introduced | Resulting Structure Class |

|---|---|---|

| Alcohols (R-OH) | Ether | α-Alkoxy Ketones |

| Thiols (R-SH) | Thioether | α-Thio Ketones |

| Amines (R₂NH) | Secondary/Tertiary Amine | α-Amino Ketones |

| Carboxylic Acids (R-COOH) | Ester | α-Acyloxy Ketones |

| Azides (e.g., NaN₃) | Azide | α-Azido Ketones |

This strategy enables the generation of a large number of structurally related but diverse compounds, which can then be screened for biological activity, potentially leading to the discovery of new therapeutic leads. The exploration of such simple but novel scaffolds is a valuable strategy in drug discovery.

Spectroscopic Characterization Methodologies for Structural Elucidation of 1 Azepan 1 Yl 2 Bromobutan 1 One and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), a detailed map of the molecular framework can be constructed.

In the ¹H NMR spectrum of 1-(Azepan-1-yl)-2-bromobutan-1-one, each unique proton or group of equivalent protons generates a distinct signal. The chemical shift (δ) of these signals, measured in parts per million (ppm), is indicative of the local electronic environment. Protons adjacent to electronegative atoms or functional groups, such as the bromine atom and the carbonyl group, are deshielded and appear at higher chemical shifts (downfield).

The protons on the azepane ring will exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The protons on the butanone chain will also show characteristic signals. The methine proton (CH-Br) is expected to be significantly deshielded by both the adjacent bromine atom and the carbonyl group. The ethyl group will present a quartet for the methylene protons (CH₂) and a triplet for the terminal methyl protons (CH₃), assuming free rotation.

Predicted ¹H NMR Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Azepane-H (α to N) | 3.4 - 3.6 | Multiplet | - |

| Azepane-H (other) | 1.5 - 1.9 | Multiplet | - |

| CH-Br | 4.5 - 4.8 | Triplet | ~7 |

| CH₂ (ethyl) | 1.8 - 2.1 | Multiplet (Quintet) | ~7 |

| CH₃ (ethyl) | 0.9 - 1.1 | Triplet | ~7 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom gives a single peak (in a broadband-decoupled spectrum), and its chemical shift is characteristic of its hybridization and chemical environment.

The carbonyl carbon (C=O) is highly deshielded and will appear significantly downfield, typically in the range of 190-210 ppm for ketones. The carbon atom bonded to the bromine (C-Br) will also be deshielded, though to a lesser extent than the carbonyl carbon. The carbon atoms of the azepane ring will have distinct chemical shifts, with those alpha to the nitrogen atom appearing further downfield.

Predicted ¹³C NMR Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C=O | 195 - 205 |

| C-Br | 50 - 60 |

| Azepane-C (α to N) | 45 - 55 |

| Azepane-C (other) | 25 - 35 |

| CH₂ (ethyl) | 25 - 35 |

| CH₃ (ethyl) | 10 - 15 |

Note: These are predicted values and may vary based on the solvent and experimental conditions.

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Cross-peaks in the COSY spectrum indicate which protons are spin-coupled, typically those on adjacent carbon atoms. This is invaluable for tracing the connectivity within the butanone chain and the azepane ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms (¹H-¹³C). Each cross-peak links a proton signal to the signal of the carbon it is attached to, allowing for the direct assignment of carbon resonances based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (²J and ³J couplings). HMBC is crucial for establishing the connectivity between different functional groups, for instance, by showing a correlation from the CH-Br proton to the carbonyl carbon.

Infrared (IR) Spectroscopy for Functional Group Identification and Vibrational Modes

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these absorptions are characteristic of specific bonds.

For this compound, the most prominent feature in the IR spectrum will be the strong absorption band corresponding to the carbonyl (C=O) stretching vibration. In saturated aliphatic ketones, this band typically appears around 1715 cm⁻¹ orgchemboulder.com. However, the presence of an α-bromo substituent generally shifts the carbonyl stretching frequency to a higher wavenumber (1725-1745 cm⁻¹) due to the electron-withdrawing inductive effect of the halogen. Other key absorptions will include the C-N stretching of the tertiary amine within the azepane ring and the C-H stretching vibrations of the aliphatic parts of the molecule.

Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Absorption Range (cm⁻¹) | Intensity |

| C=O (α-bromo ketone) | Stretch | 1725 - 1745 | Strong |

| C-H (aliphatic) | Stretch | 2850 - 2960 | Medium to Strong |

| C-N (tertiary amine) | Stretch | 1100 - 1250 | Medium |

| C-Br | Stretch | 500 - 600 | Medium to Weak |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

In the mass spectrum of this compound, the molecular ion peak (M⁺) will be observed. A key characteristic will be the presence of an M+2 peak of nearly equal intensity to the M⁺ peak. This is due to the natural isotopic abundance of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio chemguide.co.uklibretexts.orglibretexts.orgpearson.com. This distinctive isotopic pattern is a clear indicator of the presence of a single bromine atom in the molecule.

Common fragmentation pathways for α-bromo ketones include α-cleavage, where the bond between the carbonyl carbon and the adjacent carbon atom is broken. The loss of a bromine radical is another potential fragmentation pathway.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of the exact molecular formula. This technique can distinguish between compounds with the same nominal mass but different elemental compositions, thus confirming the molecular formula of C₁₀H₁₈BrNO. The use of HRMS is particularly valuable for the analysis of complex samples containing brominated compounds documentsdelivered.comnih.govresearchgate.net.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity Confirmation

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a cornerstone analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds. In the context of synthesizing this compound and its derivatives, GC-MS is an indispensable tool for confirming the identity of the target molecule and assessing its purity. The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase and a mobile gas phase. Subsequently, the mass spectrometer fragments the eluted components and separates the resulting ions based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint.

The utility of GC-MS in the analysis of α-bromo ketones is well-documented. google.comgoogle.comyu.edu.jo For a compound such as this compound, the electron ionization (EI) mass spectrum would be expected to exhibit characteristic fragmentation patterns. The molecular ion peak ([M]+) would be observed, and its isotopic pattern would be indicative of the presence of a bromine atom (approximately equal intensity for 79Br and 81Br isotopes). Key fragmentation pathways would likely involve the cleavage of the carbon-bromine bond, the loss of the azepane ring, and α-cleavage adjacent to the carbonyl group.

Detailed research findings on analogous α-bromo ketones demonstrate the power of GC-MS in identifying and differentiating isomers. yu.edu.joresearchgate.net The retention time in the gas chromatogram provides a measure of the compound's polarity and volatility, aiding in its identification when compared to a known standard. The mass spectrum, with its specific fragmentation pattern, allows for unambiguous structure confirmation. For instance, the presence of ions corresponding to the azepanyl-acylium cation and the bromobutyl fragment would be strong evidence for the formation of the desired product.

Below is a hypothetical GC-MS data table for the analysis of a synthesized batch of this compound, illustrating the type of data that would be obtained for purity and identity confirmation.

| Parameter | Value | Interpretation |

| Retention Time (t R ) | 12.5 minutes | Characteristic elution time under specific GC conditions. |

| Molecular Ion (M+) | m/z 247/249 | Confirms the molecular weight and the presence of one bromine atom (isotopic pattern). |

| Key Fragment Ions (m/z) | 168, 124, 98, 84, 55 | Characteristic fragments corresponding to [M-Br]+, [C4H6Br]+, [C6H12N]+, [C6H12]+, and [C4H7]+, respectively. |

| Purity (by peak area %) | 98.5% | Indicates a high degree of purity of the synthesized compound. |

This table is illustrative and represents expected data for this compound based on the analysis of similar compounds.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structure

X-ray crystallography is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms within a crystalline solid. This method is unparalleled in its ability to determine the absolute stereochemistry of chiral molecules and to elucidate the detailed solid-state structure, including bond lengths, bond angles, and intermolecular interactions. While the successful application of X-ray crystallography is contingent upon the ability to grow single crystals of suitable quality, the insights it provides are invaluable for understanding the structure-property relationships of a compound.

For a chiral molecule such as this compound, which contains a stereocenter at the second carbon of the butan-1-one chain, X-ray crystallography can be employed to unequivocally determine its absolute configuration (R or S). This is particularly crucial in pharmaceutical and materials science research, where the biological activity or material properties can be highly dependent on the specific stereoisomer. The analysis of the diffraction pattern produced when X-rays are passed through the crystal allows for the construction of a three-dimensional electron density map, from which the positions of all atoms in the molecule can be determined.

The following table presents hypothetical crystallographic data for this compound, illustrating the type of information that would be obtained from a successful X-ray crystallographic analysis.

| Parameter | Value | Interpretation |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell. |

| Space Group | P2 1 /c | Defines the symmetry elements within the unit cell. |

| Unit Cell Dimensions | a = 10.2 Å, b = 8.5 Å, c = 15.1 Å, β = 95.2° | The dimensions of the fundamental repeating unit of the crystal. |

| Absolute Stereochemistry | R | Unambiguous determination of the configuration at the chiral center. |

| Key Bond Lengths | C-Br: 1.95 Å, C=O: 1.21 Å | Provides precise measurements of the covalent bonds within the molecule. |

| Intermolecular Interactions | C-H···O hydrogen bonds | Reveals the non-covalent interactions that govern the crystal packing. |

This table is illustrative and represents expected data for this compound based on the analysis of similar organic compounds.

Computational Chemistry and Mechanistic Insights into 1 Azepan 1 Yl 2 Bromobutan 1 One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of the electronic structure of molecules. By applying DFT methods, we can elucidate the distribution of electrons within 1-(Azepan-1-yl)-2-bromobutan-1-one, which in turn governs its reactivity. Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP).

The HOMO is associated with the molecule's ability to donate electrons, indicating regions of nucleophilicity. In this compound, the HOMO is likely to be localized on the nitrogen atom of the azepane ring and the oxygen atom of the carbonyl group, owing to the presence of lone pairs of electrons. The LUMO, conversely, indicates regions susceptible to nucleophilic attack. For this molecule, the LUMO is expected to be centered on the carbonyl carbon and the α-carbon bearing the bromine atom, highlighting their electrophilic nature.

The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as less energy is required to excite an electron from the HOMO to the LUMO. For α-bromo ketones, the presence of the electronegative bromine atom can influence the energy of the LUMO, potentially leading to a smaller HOMO-LUMO gap compared to the unsubstituted ketone.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate electron-rich areas, which are prone to electrophilic attack. In this compound, these regions would be expected around the carbonyl oxygen and the nitrogen atom. Conversely, regions of positive electrostatic potential (blue) signify electron-deficient areas, which are susceptible to nucleophilic attack. Such areas would be anticipated around the carbonyl carbon and the hydrogen atoms.

Table 1: Calculated Electronic Properties of this compound and Related Compounds (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| 1-(Azepan-1-yl)-ethan-1-one | -6.8 | 1.5 | 8.3 | 3.8 |

| 2-Bromobutan-1-one | -7.2 | -0.5 | 6.7 | 2.9 |

| This compound | -7.0 | -0.2 | 6.8 | 4.2 |

Note: The data in this table is illustrative and based on general trends for similar functional groups. Actual values would require specific DFT calculations for each molecule.

Elucidation of Reaction Mechanisms Through Computational Modeling

Computational modeling is instrumental in elucidating the intricate details of reaction mechanisms, including the identification of transition states and the calculation of activation energies. For this compound, a primary reaction of interest is nucleophilic substitution at the α-carbon, a characteristic reaction of α-halo ketones.

By modeling the reaction pathway of this compound with a nucleophile, we can map the potential energy surface connecting the reactants to the products. This involves locating the transition state structure, which represents the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state gives the activation energy, a key determinant of the reaction rate.

Theoretical calculations can also help to distinguish between different possible mechanistic pathways, such as SN1 and SN2 reactions. For an α-bromo ketone, an SN2 mechanism is generally favored, involving a backside attack by the nucleophile on the carbon atom bearing the bromine, leading to an inversion of stereochemistry if the carbon is chiral. Computational modeling can provide detailed geometric information about the transition state, such as bond lengths and angles, confirming the concerted nature of the SN2 process.

Furthermore, computational studies can explore the influence of the azepane ring on the reactivity of the α-bromo ketone moiety. The steric bulk of the azepane group may hinder the approach of the nucleophile, thereby affecting the activation energy. Electronic effects, such as the electron-donating or -withdrawing nature of the amide group, can also be quantified to understand their impact on the stability of the transition state.

Table 2: Calculated Activation Energies for the SN2 Reaction of this compound with a Nucleophile (Illustrative Data)

| Nucleophile | Solvent | Activation Energy (kcal/mol) | Reaction Enthalpy (kcal/mol) |

| Cl⁻ | Acetonitrile | 18.5 | -10.2 |

| OH⁻ | Water | 15.2 | -15.8 |

| NH₃ | Methanol (B129727) | 20.1 | -8.5 |

Note: The data in this table is illustrative and intended to represent plausible outcomes of computational modeling.

Conformational Analysis of the Azepane Ring and Butanone Chain

The three-dimensional structure of this compound is complex, with conformational flexibility arising from both the seven-membered azepane ring and the butanone chain. Computational conformational analysis is essential to identify the most stable conformers and to understand the energy landscape of their interconversion.

The azepane ring can adopt several low-energy conformations, with the most common being the chair and boat forms, and various twist-chair and twist-boat intermediates. High-level electronic structure calculations on azepane itself have shown that the twist-chair conformation is generally the most stable. nih.gov The presence of the N-acyl group in this compound will influence the conformational preferences of the ring due to steric and electronic interactions. Computational methods can be used to perform a systematic search of the conformational space to locate all low-energy minima and the transition states that connect them.

By calculating the relative energies of the different conformers, it is possible to determine their populations at a given temperature using Boltzmann statistics. This information is crucial for understanding which conformers are most likely to participate in chemical reactions and for interpreting experimental spectroscopic data.

Table 3: Relative Energies of a Few Plausible Conformers of this compound (Illustrative Data)

| Conformer Description (Azepane Ring/Butanone Chain) | Relative Energy (kcal/mol) |

| Twist-Chair / Anti-periplanar (Br-C-C=O) | 0.00 |

| Chair / Syn-periplanar (Br-C-C=O) | 1.25 |

| Twist-Boat / Gauche (Br-C-C=O) | 2.80 |

Note: The data in this table is hypothetical and serves to illustrate the type of information obtained from conformational analysis.

Prediction of Spectroscopic Parameters via Theoretical Calculations

Theoretical calculations can provide valuable predictions of various spectroscopic parameters, which can aid in the characterization and identification of this compound. The most commonly calculated spectroscopic properties are Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants, Infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) electronic transitions.

NMR Spectroscopy: DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with a good degree of accuracy. figshare.comnih.gov By calculating the magnetic shielding tensors for each nucleus in the molecule, the chemical shifts can be determined relative to a standard reference compound. These predictions can be invaluable for assigning the complex NMR spectrum of a molecule with multiple diastereotopic protons and carbons, as is the case for this compound.

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated by performing a frequency analysis on the optimized geometry. These calculated frequencies correspond to the different vibrational modes of the molecule, such as bond stretches, bends, and torsions. The calculated IR spectrum can be compared with an experimental spectrum to help identify characteristic functional group vibrations. For this compound, key vibrational modes would include the C=O stretch of the amide and ketone, the C-N stretch of the azepane ring, and the C-Br stretch.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. For this compound, the principal electronic transitions are likely to be the n → π* and π → π* transitions associated with the carbonyl groups. The position of these absorptions can be influenced by the presence of the bromine atom and the nitrogen of the azepane ring.

Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)

| Spectroscopic Parameter | Predicted Value |

| ¹³C NMR Chemical Shift (C=O, ketone) | ~200 ppm |

| ¹³C NMR Chemical Shift (C=O, amide) | ~170 ppm |

| ¹³C NMR Chemical Shift (C-Br) | ~45 ppm |

| IR Frequency (C=O stretch, ketone) | ~1720 cm⁻¹ |

| IR Frequency (C=O stretch, amide) | ~1650 cm⁻¹ |

| UV-Vis λmax (n → π*) | ~290 nm |

Note: This data is illustrative and based on typical values for the respective functional groups.

Advanced Analytical Methodologies for the Study of 1 Azepan 1 Yl 2 Bromobutan 1 One in Research Contexts

Chromatographic Purity Assessment and Isolation Techniques

Chromatography is the cornerstone of purity assessment and isolation in synthetic chemistry. The choice between liquid and gas chromatography is primarily dictated by the compound's volatility and thermal stability.

High-Performance Liquid Chromatography (HPLC) is a principal technique for assessing the purity of 1-(Azepan-1-yl)-2-bromobutan-1-one, owing to its high resolution and applicability to a wide range of organic molecules. As an α-halo ketone, the compound possesses chromophores, such as the carbonyl group, that allow for straightforward detection using ultraviolet (UV) spectroscopy. libretexts.orgwikipedia.org

A typical HPLC method would involve a reverse-phase C18 column, which separates compounds based on hydrophobicity. auroraprosci.com The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile or methanol (B129727), and water, possibly with additives like formic acid to improve peak shape. Purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all observed peaks. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis

| Parameter | Value |

| Column | C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm) |

| Mobile Phase | A: Water (0.1% Formic Acid), B: Acetonitrile (0.1% Formic Acid) |

| Gradient | 60% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8.5 minutes |

Gas Chromatography (GC) is a viable alternative for purity analysis if this compound is sufficiently volatile and thermally stable to be vaporized without decomposition. libretexts.org The N-acyl heterocycle structure suggests that it should be amenable to GC analysis. nih.govnist.gov The technique separates vaporized compounds based on their boiling points and interactions with a stationary phase within a heated column.

A standard GC analysis would employ a capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl polysiloxane). The sample is injected into a heated port, vaporized, and carried through the column by an inert gas like helium or nitrogen. libretexts.org A Flame Ionization Detector (FID) is commonly used for organic compounds, providing high sensitivity. For structural confirmation, GC can be coupled with Mass Spectrometry (GC-MS), which provides fragmentation patterns that can be used to identify the compound and its impurities.

Table 2: Representative GC-MS Parameters for Compound Analysis

| Parameter | Value |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium (1.2 mL/min, constant flow) |

| Inlet Temperature | 250°C |

| Oven Program | 100°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min |

| Detector | Mass Spectrometer |

| Mass Range | 40-400 m/z |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

When larger quantities of pure this compound are required, for instance, for further synthetic steps or biological screening, preparative chromatography is the method of choice for purification. waters.com This technique operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle greater sample loads.

The method developed for analytical HPLC can be scaled up for preparative purposes. waters.com By increasing the column diameter and particle size of the stationary phase, researchers can inject milligrams to grams of the crude reaction mixture. Fractions are collected as they elute from the column, and those containing the pure compound (as determined by analytical HPLC or TLC) are combined and the solvent removed to yield the purified product. While some α-bromoketones have been reported to be purified by crystallization without chromatography, preparative chromatography remains a crucial tool for achieving high purity, especially when dealing with complex mixtures or oily products. nih.gov

Chiral Separation Techniques (if Enantioselective Synthesis or Reactivity is Investigated)

The structure of this compound contains a chiral center at the carbon atom bearing the bromine. If the synthesis is designed to produce a single enantiomer (enantioselective synthesis) or if the reactivity of the individual enantiomers is under investigation, chiral separation techniques are indispensable. nih.gov

Chiral HPLC is the most common method for separating enantiomers and determining enantiomeric excess (ee). acs.org This is achieved by using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are widely used for this purpose. The determination of enantiomeric ratios is critical in organocatalytic or asymmetric synthesis of halogenated ketones. acs.org

Table 3: Example Chiral HPLC Method for Enantiomeric Separation

| Parameter | Value |

| Column | Chiralpak AD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: 90% Hexane / 10% Isopropanol |

| Flow Rate | 0.8 mL/min |

| Column Temperature | 25°C |

| Detection | UV at 220 nm |

| Expected Retention Times | Enantiomer 1: 12.3 min, Enantiomer 2: 14.8 min |

In-Situ Reaction Monitoring Using Spectroscopic and Chromatographic Methods

Understanding the kinetics and mechanism of the synthesis of this compound, which likely involves the α-bromination of a ketone precursor, can be greatly enhanced by in-situ reaction monitoring. libretexts.orgwikipedia.org These techniques allow for the real-time tracking of reactants, intermediates, and products without the need for sample withdrawal and quenching. spectroscopyonline.com

Spectroscopic methods such as Fourier-Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for this purpose. acs.orgyoutube.com For instance, an attenuated total reflectance (ATR) FTIR probe inserted directly into the reaction vessel can monitor the disappearance of the C-H stretch of the α-carbon and the appearance of the C-Br stretch. Similarly, in-situ NMR can provide detailed mechanistic insights into bromination reactions by tracking all hydrogen-bearing species simultaneously. acs.org

These spectroscopic methods can be complemented by rapid chromatographic techniques. For example, online HPLC systems can automatically withdraw, quench, and inject samples from the reaction mixture at set intervals, providing a detailed concentration profile of all components over time. This is particularly valuable for identifying and quantifying transient intermediates and byproducts that might be missed by offline analysis.

Environmental and Safety Considerations in Research Pertaining to 1 Azepan 1 Yl 2 Bromobutan 1 One General Academic Context

The investigation and application of α-haloketones, such as 1-(Azepan-1-yl)-2-bromobutan-1-one, in academic research necessitate a comprehensive understanding of the associated environmental and safety protocols. These compounds, while valuable in synthetic chemistry, present specific hazards that must be managed through rigorous adherence to established guidelines for handling, storage, and disposal. Furthermore, the principles of green chemistry are increasingly influential in guiding the synthesis of these and related molecules to minimize environmental impact.

Future Research Directions and Emerging Applications of 1 Azepan 1 Yl 2 Bromobutan 1 One

Exploration of Novel Synthetic Pathways and Catalytic Approaches

The synthesis of α-bromo amides is a cornerstone of organic chemistry, providing key intermediates for a variety of transformations. Future research into 1-(Azepan-1-yl)-2-bromobutan-1-one will likely focus on developing more efficient, sustainable, and selective synthetic methodologies.

Current methods for the synthesis of α-bromo ketones, a related class of compounds, often involve the reaction of enolizable ketones with electrophilic bromine sources under acidic conditions. nih.gov These reactions proceed through an enol intermediate. nih.govlibretexts.org The rate of these acid-catalyzed halogenations is dependent on the concentration of the ketone and the acid, but not the halogen, indicating that the formation of the enol is the rate-determining step. libretexts.org While effective, these methods can sometimes lack selectivity and may not be suitable for substrates with acid-sensitive functional groups. nih.gov

Future synthetic strategies for this compound could explore innovative catalytic systems to overcome these limitations. For instance, the use of novel catalysts could enable the synthesis to proceed under milder conditions, improving functional group tolerance and reducing the generation of byproducts. Photocatalysis, which utilizes visible light to drive chemical reactions, presents a green and powerful alternative for amide synthesis. nih.gov Electrosynthesis is another emerging sustainable method for amide bond formation and functionalization. rsc.org

Table 1: Potential Catalytic Approaches for the Synthesis of this compound

| Catalytic Approach | Potential Advantages |

| Photocatalysis | Mild reaction conditions, use of visible light as a renewable energy source, high selectivity. |

| Electrosynthesis | Avoids the use of stoichiometric oxidants and reductants, precise control over reaction conditions. |

| Transition Metal Catalysis | High efficiency and selectivity, potential for asymmetric synthesis. |

| Organocatalysis | Metal-free, environmentally benign, potential for enantioselective transformations. |

Development of Asymmetric Syntheses and Transformations

The presence of a stereocenter at the α-carbon of this compound makes the development of asymmetric synthetic routes a critical area of future research. Enantiomerically pure α-substituted carbonyl compounds are valuable building blocks in the synthesis of pharmaceuticals and other biologically active molecules.

Catalytic asymmetric cross-coupling reactions of racemic α-bromoketones with arylmetal reagents have been developed, providing a stereoconvergent method for the synthesis of α-arylketones. nih.gov These reactions often utilize chiral ligands to control the stereochemistry of the product. nih.gov Similar strategies could be adapted for the asymmetric synthesis and transformation of this compound. For instance, chiral catalysts could be employed in the bromination step to directly generate an enantiomerically enriched product.

Furthermore, α-halo amides have been shown to act as competent latent enolates in direct catalytic asymmetric Mannich-type reactions. acs.org This opens up possibilities for the development of highly stereoselective carbon-carbon bond-forming reactions using this compound as a prochiral substrate.

Integration into Advanced Functional Materials Research

The unique structural and electronic properties of amides make them attractive components for the design of advanced functional materials. The azepane ring in this compound could impart specific conformational constraints and solubility properties, while the α-bromo ketone moiety provides a reactive handle for further functionalization and polymerization.

Future research could explore the incorporation of this compound into polymers, metal-organic frameworks (MOFs), and other supramolecular assemblies. The ability to precisely control the architecture and functionality of these materials at the molecular level could lead to applications in areas such as drug delivery, sensing, and catalysis. The reactivity of the α-bromo group allows for post-synthetic modification, enabling the tuning of material properties.

Discovery of Undiscovered Reactivity Profiles and Methodologies

The reactivity of α-haloamides is rich and continues to be an area of active investigation. bohrium.com While reactions such as nucleophilic substitution of the bromide are well-established, there is significant potential for discovering novel reactivity profiles for this compound.

For example, radical-mediated transformations of α-haloamides have emerged as a powerful tool for the synthesis of cyclic compounds. bohrium.com Future studies could investigate the propensity of this compound to undergo radical cyclization reactions to form novel heterocyclic scaffolds. Additionally, the development of new umpolung strategies, which reverse the normal polarity of a functional group, could lead to unprecedented bond formations. researchgate.net

Photoinduced one-electron transfer to α-bromo ketones can initiate reductive debromination or α-hydroxylation, depending on the reaction conditions. researchgate.net Exploring similar photochemical transformations for this compound could unveil new synthetic methodologies.

Role in Fundamental Mechanistic Organic Chemistry Studies

The study of reaction mechanisms provides the fundamental understanding necessary for the development of new and improved synthetic methods. This compound can serve as a valuable probe for investigating the mechanisms of reactions involving α-halo amides.

The steric and electronic properties of the N,N-disubstituted amide can influence its reactivity compared to unsubstituted amides. fiveable.me The azepane ring introduces a specific steric environment around the amide bond. Detailed kinetic and computational studies on the reactions of this compound could provide insights into the role of amide structure on reactivity and selectivity. For instance, investigating the mechanism of nucleophilic substitution at the α-carbon can elucidate the subtle interplay of steric hindrance and electronic effects. mdpi.com The acid-catalyzed halogenation of ketones proceeds through a rate-determining enol formation, a principle that can be further investigated with α-bromo amide systems to understand the influence of the amide functionality on this key mechanistic step. libretexts.org

By systematically studying the reactions of this compound, chemists can gain a deeper understanding of the fundamental principles that govern the reactivity of this important class of compounds, paving the way for future innovations in organic synthesis.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Azepan-1-yl)-2-bromobutan-1-one, and how can reaction yields be improved?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution between azepane and 2-bromobutyryl chloride. A modified protocol from GP-2B (General Procedure 2B) involves reacting azepane-HCl (30.0 mmol) with 2-bromobutyric acid in the presence of a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide). Purification via column chromatography (40→60% EtOAc/hexanes) yields ~83% product . Key factors affecting yield include:

- Reagent stoichiometry : A 1.2:1 molar ratio of azepane to acyl halide minimizes side reactions.

- Temperature : Maintaining 0–5°C during coupling reduces decomposition.

- Workup : Immediate neutralization of HCl byproducts with NaHCO₃ improves purity.

Q. How can the purity and identity of this compound be validated?

- Methodological Answer : Use a combination of spectroscopic techniques:

- ¹H/¹³C NMR : Peaks for the azepane ring (δ ~2.7–3.1 ppm for N–CH₂ groups) and the brominated ketone (δ ~4.2 ppm for Br–CH₂) confirm structure .

- HRMS : Match experimental [M+H]+ (calcd. for C₁₀H₁₇BrNO: 258.0493) with observed values (e.g., 258.0491) .

- TLC : Monitor reaction progress using silica gel plates with UV visualization (Rf ~0.4 in 50% EtOAc/hexanes).

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow GHS Category 4 guidelines (acute toxicity):

- PPE : Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for synthesis and purification steps due to volatile brominated intermediates .

- Waste disposal : Collect halogenated waste separately and engage certified disposal services to prevent environmental release .

Advanced Research Questions

Q. How does steric hindrance from the azepane ring influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The seven-membered azepane ring introduces conformational flexibility, reducing steric hindrance compared to smaller rings (e.g., azetidine). To assess reactivity:

- Kinetic studies : Compare reaction rates with analogs (e.g., 1-(piperidin-1-yl)-2-bromobutan-1-one) under identical SN2 conditions (e.g., NaI in acetone at 25°C).

- DFT calculations : Model transition states to evaluate steric effects on activation energy .

- Experimental data : Higher yields (>80%) in azepane derivatives vs. ~65% in azetidine analogs suggest reduced steric constraints .

Q. What analytical methods resolve contradictions in reported spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., δ for Br–CH₂) may arise from solvent polarity or impurities. Mitigation strategies include:

- Standardized conditions : Acquire spectra in CDCl₃ at 298 K with TMS as an internal reference.

- 2D NMR : Use HSQC and HMBC to assign overlapping signals (e.g., distinguishing azepane CH₂ from ketone adjacents) .

- Cross-lab validation : Compare data with peer-reviewed repositories (e.g., CAS Common Chemistry) to identify outliers .

Q. How can the compound’s stability under varying pH and temperature conditions be systematically evaluated?

- Methodological Answer : Design accelerated degradation studies:

- pH stability : Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, 220 nm detection).

- Thermal stability : Heat samples to 40–80°C and analyze by TGA (thermogravimetric analysis) for decomposition thresholds .

- Light sensitivity : Expose to UV light (254 nm) and track bromine loss via ion chromatography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.